(6R,S)-5,6,7,8-テトラヒドロ葉酸 (塩酸塩)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

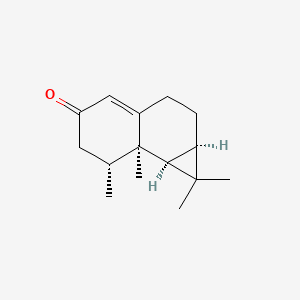

“(6R,S)-5,6,7,8-Tetrahydrofolic acid (THFA)” is the reduced form of folic acid. It serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . Its metabolites participate in the synthesis of thymidine for incorporation into DNA or the synthesis of purines, as well as in the formation of methionine .

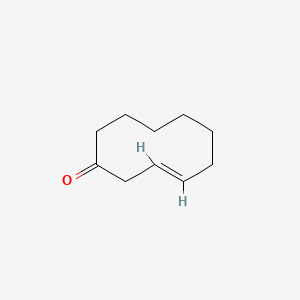

Molecular Structure Analysis

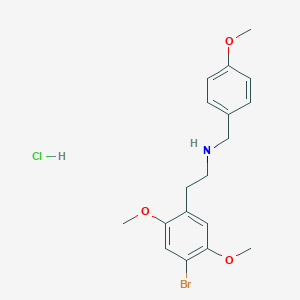

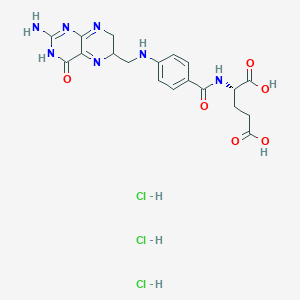

The molecular formula of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is C19H23N7O6 • 3HCl . The SMILES representation is O=C1C2=C (NCC (CNC3=CC=C (C (N [C@H] (C (O)=O)CCC (O)=O)=O)C=C3)N2)NC (N)=N1.Cl.Cl.Cl .Physical And Chemical Properties Analysis

The molecular weight of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is 554.8 . It is a crystalline solid . Its solubility is 10 mg/ml in DMF, 20 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH 7.2) (1:1) .科学的研究の応用

内皮機能不全および虚血再灌流障害

(6R,S)-5,6,7,8-テトラヒドロ葉酸 (塩酸塩): は、内皮機能不全および虚血再灌流障害の予防における可能性について研究されています。この化合物は、内皮性一酸化窒素合成酵素の補酵素として、血管拡張剤および動脈硬化防止メディエーターである一酸化窒素の産生を促進します。 また、臨床的な虚血再灌流症候群中の組織損傷を軽減する可能性のある抗酸化特性も示しています .

光電子デバイスおよびフォトニックデバイス

この化合物の構造アナログは、有機非線形光学単結晶における成長、特性評価、および応用について調べられています。 これらは、高い損傷閾値、広い透過範囲、および高い非線形係数により、光電子デバイスおよびフォトニックデバイスに使用されており、周波数倍加およびデバイス製造に最適です .

補酵素および補因子としての役割

テトラヒドロプテリンとして、(6R,S)-5,6,7,8-テトラヒドロ葉酸 (塩酸塩) は、さまざまな生化学的プロセスにおける補酵素および補因子としての役割を果たします。 神経伝達物質の生合成に関与し、いくつかの酵素系の正常な機能に不可欠です .

作用機序

Target of Action

The primary target of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (Hydrochloride) is the endothelial nitric oxide synthase (NOS) . This enzyme plays a crucial role in the production of nitric oxide, a vasodilator and atheroprotective mediator .

Mode of Action

The compound acts as a cofactor for endothelial nitric oxide synthase, promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . When the enzyme is depleted of this compound, it synthesizes superoxide rather than nitric oxide .

Biochemical Pathways

The compound influences the nitric oxide synthesis pathway. Changes in its availability can lead to a reduction in nitric oxide synthesis and the generation of NOS-derived superoxide, which has been implicated in the development of endothelial dysfunction .

Pharmacokinetics

The pharmacokinetics of the compound have been studied in humans during constant high-dose intravenous infusion . The bioactive metabolite (6S)-5-methyltetrahydrofolic acid reached a median steady-state plasma concentration of 5.7 µm . The lowest plasma concentrations at steady-state were 1.86 µm (6S)-folinic acid and 3.12 µm (6S)-5-methyltetrahydrofolic acid . The renal clearance of the compound was found to be low due to extensive binding to plasma proteins .

Result of Action

The compound corrects endothelial dysfunction in animal models of ischemia-reperfusion injury and in patients with cardiovascular risks . It prevents ischemia-reperfusion injury by reducing oxidative stress .

生化学分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It acts as a cofactor for endothelial nitric oxide synthase (NOS), promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . It also interacts with other enzymes and proteins, stabilizing the NOS dimer and enhancing substrate binding .

Cellular Effects

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, particularly in the context of nitric oxide production .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. When endothelial nitric oxide synthase is depleted of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride), it synthesizes superoxide rather than nitric oxide .

Dosage Effects in Animal Models

The effects of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) vary with different dosages in animal models. It has been shown to correct endothelial dysfunction in animal models of ischemia reperfusion injury (IRI) and in patients with cardiovascular risks .

Metabolic Pathways

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

特性

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSBUMDMTVSGRA-WMBFYOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl3N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)